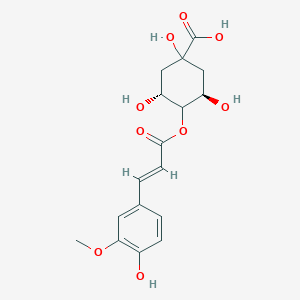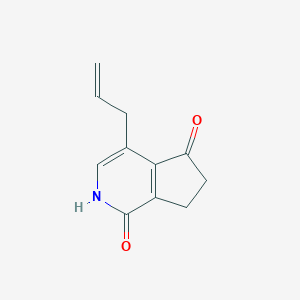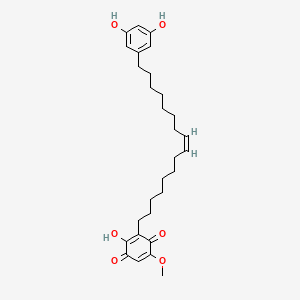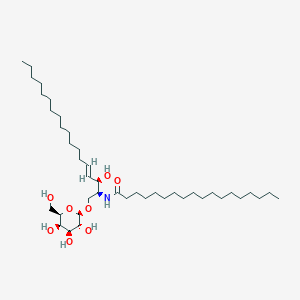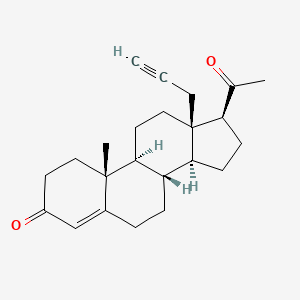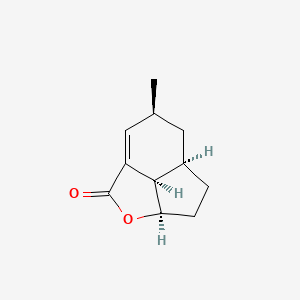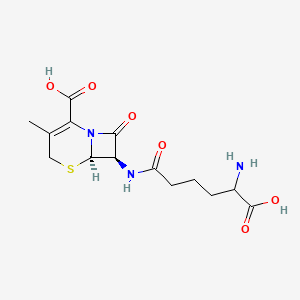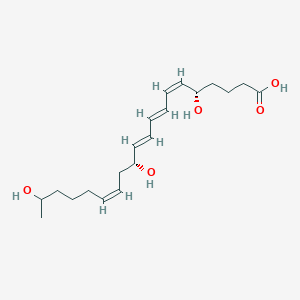
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid is a complex organic molecule known for its significant role in various biochemical processes. This compound is a derivative of eicosanoids, which are signaling molecules involved in inflammatory and immune responses. Its structure includes multiple hydroxyl groups and conjugated double bonds, making it a highly reactive and biologically active molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid is used as a model compound to study the reactivity of conjugated double bonds and hydroxyl groups. It serves as a reference for developing new synthetic methodologies and understanding reaction mechanisms.
Biology
Biologically, this compound is significant in studying cell signaling pathways, particularly those involved in inflammation and immune responses. It is used in research to understand the role of eicosanoids in various physiological and pathological processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for developing new drugs to treat inflammatory diseases and conditions .
Industry
Industrially, this compound is used in the formulation of specialized biochemical assays and diagnostic kits. Its reactivity and specificity make it a valuable component in various analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid typically involves multi-step organic synthesis. The process often starts with the precursor arachidonic acid, which undergoes a series of hydroxylation and oxidation reactions. Key reagents used in these steps include various oxidizing agents like hydrogen peroxide and catalysts such as lipoxygenase enzymes .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. biotechnological methods involving genetically engineered microorganisms have been explored to produce this compound in larger quantities. These methods leverage the natural metabolic pathways of certain bacteria and yeast strains to convert simpler substrates into the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form ketones and aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups into corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, often requiring specific pH levels and temperatures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted analogs. These products retain the core structure of the original compound but exhibit different chemical and biological properties .
Wirkmechanismus
The mechanism of action of (5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid involves its interaction with specific receptors and enzymes in the body. It primarily targets leukotriene receptors, modulating inflammatory responses by inhibiting or activating various signaling pathways. The compound’s hydroxyl groups play a crucial role in its binding affinity and specificity to these molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leukotriene B4: Another eicosanoid with similar structure but different hydroxylation pattern.
Resolvin E1: A related compound involved in resolving inflammation.
Prostaglandin E2: Shares the eicosanoid backbone but differs in functional groups and biological activity.
Uniqueness
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid is unique due to its specific hydroxylation pattern and conjugated double bonds, which confer distinct chemical reactivity and biological functions. Its ability to modulate multiple signaling pathways makes it a versatile molecule in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C20H32O5 |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c1-17(21)11-6-2-3-7-12-18(22)13-8-4-5-9-14-19(23)15-10-16-20(24)25/h3-5,7-9,13-14,17-19,21-23H,2,6,10-12,15-16H2,1H3,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t17?,18-,19-/m1/s1 |
InChI-Schlüssel |
XZKUIIFETKOPRD-VUKNTZOFSA-N |
Isomerische SMILES |
CC(CCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O |
Kanonische SMILES |
CC(CCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O |
Synonyme |
19-hydroxy-LTB4 5,12,19-trihydroxy-6,8,10,14-eicosatetraenoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


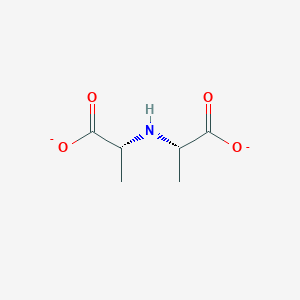
![(2E)-2-methyl-5-[(1S,5S,6S)-6-methyl-2-methylidenebicyclo[3.1.1]heptan-6-yl]pent-2-enoic acid](/img/structure/B1246485.png)
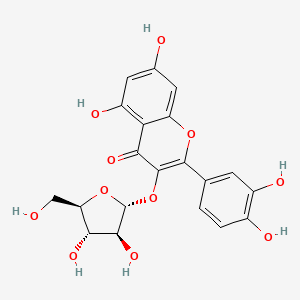
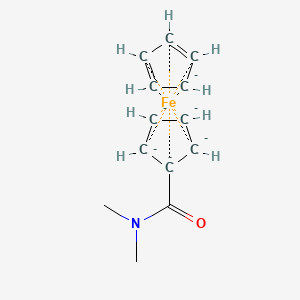
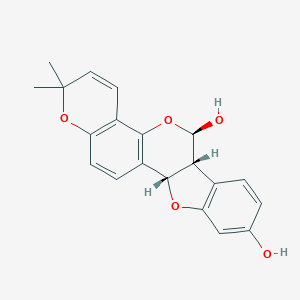
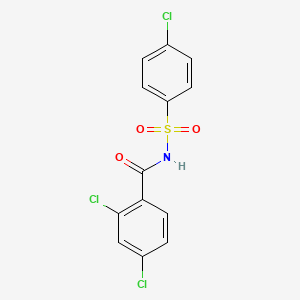
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-4,4-dimethylpentanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1246495.png)
